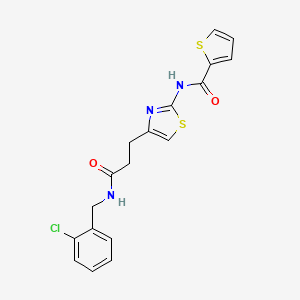

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Description

N-(4-(3-((2-Chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiazole core linked to a thiophene-2-carboxamide group via a 3-((2-chlorobenzyl)amino)-3-oxopropyl chain. Its synthesis likely involves multi-step reactions, including amide coupling and heterocycle formation, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

N-[4-[3-[(2-chlorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S2/c19-14-5-2-1-4-12(14)10-20-16(23)8-7-13-11-26-18(21-13)22-17(24)15-6-3-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPYSXHZFOBUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the amino group of the thiazole attacks the chlorobenzyl halide.

Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled to the thiazole derivative through a carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the thiazole or thiophene rings, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

Pathways Involved: Could involve pathways related to cell signaling, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Group Comparisons

Pharmacological and Physicochemical Properties

- Electron-Donating Effects : The thiophene-2-carboxamide moiety may offer stronger π-π stacking interactions compared to benzamide or pyridine derivatives, influencing target binding .

- Bioactivity: Kinase Inhibition: The CDK7 inhibitor (EP 3853225) shares the thiazolylamino-propanamide motif with the target compound, suggesting a shared mechanism in kinase binding pockets . Antimicrobial Potential: Thiadiazole derivatives () and sulfonamide-containing analogs (Compound 28) demonstrate antimicrobial activity, but the target compound’s thiophene core may shift selectivity .

Critical Research Findings

- The sulfamoyl group in Compound 28 introduces hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase) .

- Synthetic Challenges :

- Steric hindrance from the 2-chlorobenzyl group in the target compound may complicate coupling reactions, requiring optimized catalysts (e.g., HATU/DIPEA) .

Biological Activity

N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: CHClNOS

- Molecular Weight: 405.9 g/mol

- CAS Number: 1021133-33-4

The structural features include a thiazole ring, a thiophene ring, and a chlorobenzyl group, which contribute to its biological activity and interaction with various biological targets.

Synthesis

The synthesis of N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions:

- Formation of the Thiazole Ring: Initiated from a suitable thioamide and α-haloketone through cyclization.

- Introduction of the Chlorobenzyl Group: Achieved via nucleophilic substitution where the thiazole amino group attacks the chlorobenzyl halide.

- Synthesis of the Thiophene Ring: Coupled to the thiazole derivative through a carboxamide linkage .

Antimicrobial Activity

Research indicates that compounds similar to N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exhibit significant antimicrobial properties. For example, thiazole derivatives have shown effectiveness against various fungal strains, including Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

The mechanism of action is primarily attributed to the compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. The chlorobenzene moiety enhances binding affinity to hydrophobic pockets within proteins, which is crucial for its bioactivity.

Study on Antifungal Activity

A study investigated a series of thiazole derivatives, including those structurally related to our compound. Compounds demonstrated notable stability in enzyme interactions and exhibited promising antifungal activity against Candida species, suggesting potential therapeutic applications in treating fungal infections .

ADME Properties

Absorption, Distribution, Metabolism, and Excretion (ADME) studies have shown that compounds similar to N-(4-(3-((2-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide possess favorable pharmacokinetic profiles. These properties are essential for their development as therapeutic agents .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.